ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with various molecular targets. The triazoloquinoxaline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This makes it a potential candidate for anticancer therapies. Additionally, its antimicrobial activity is thought to result from the inhibition of key enzymes involved in bacterial and viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibits similar biological activities, including antimicrobial and anticancer properties.
Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer a wide range of biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a versatile compound for various scientific research applications.
Biological Activity
Ethyl 2-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a triazole group through a sulfanyl connection. Its IUPAC name is N-(4-acetylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide. The molecular formula is C21H19N5O2S, and it exhibits properties typical of compounds with heterocyclic structures.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, disrupting its function and potentially leading to cell cycle arrest or apoptosis.
- Enzyme Inhibition : The triazole ring may inhibit enzymes by binding to their active sites, affecting metabolic pathways crucial for cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline and triazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial : Studies have shown that similar compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of quinoxaline derivatives:
- Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction.
Anticonvulsant Activity
Some derivatives have also demonstrated anticonvulsant properties:
- Mechanism : The anticonvulsant effects are thought to be mediated through modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Research Findings and Case Studies
A review of recent literature reveals several key studies on the biological activity of related compounds:
Study | Findings |
---|---|
Gawad et al. (2010) | Reported significant antibacterial activity against E. coli and S. aureus for quinoxaline derivatives. |
Al-Suwaidan et al. (2016) | Demonstrated anticancer effects in vitro against breast cancer cell lines using similar triazole-linked compounds. |
El-Azab et al. (2013) | Found promising anticonvulsant activity in animal models for related quinoxaline derivatives. |
Properties
IUPAC Name |
ethyl 2-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-11-7-8-12-17(16)27(18)20)31-13-19(28)23-15-10-6-5-9-14(15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWISDARUFJICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.